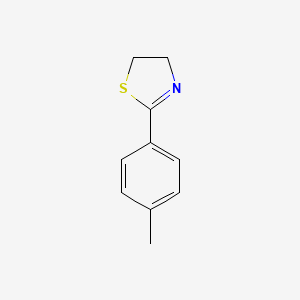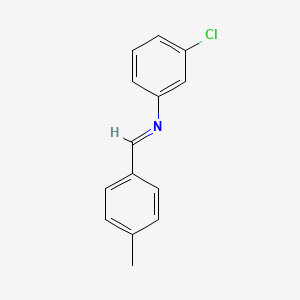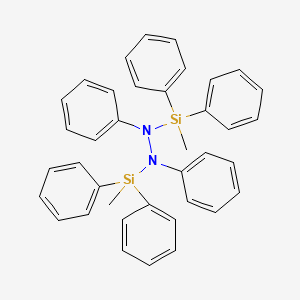
1,2-Bis(diphenylmethylsilyl)-1,2-diphenylhydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(diphenylmethylsilyl)-1,2-diphenylhydrazine is a compound of interest in the field of organic chemistry due to its unique structural properties and potential applications. This compound features two diphenylmethylsilyl groups attached to a diphenylhydrazine backbone, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(diphenylmethylsilyl)-1,2-diphenylhydrazine typically involves the reaction of diphenylmethylsilyl chloride with diphenylhydrazine in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Bis(diphenylmethylsilyl)-1,2-diphenylhydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The silyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silyl-substituted hydrazones, while reduction may produce silyl-substituted amines.
Applications De Recherche Scientifique
1,2-Bis(diphenylmethylsilyl)-1,2-diphenylhydrazine has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,2-Bis(diphenylmethylsilyl)-1,2-diphenylhydrazine involves its interaction with various molecular targets and pathways. The silyl groups can participate in silicon-based chemistry, while the hydrazine moiety can engage in nitrogen-based reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, resulting in the desired chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(trimethylsilyl)-1,2-diphenylhydrazine: Similar structure but with trimethylsilyl groups instead of diphenylmethylsilyl groups.
1,2-Bis(diphenylphosphino)ethane: Contains phosphino groups instead of silyl groups.
1,2-Bis(2,6-dimethylphenylphosphino)ethane: Another phosphino-substituted compound with different substituents on the phenyl rings.
Uniqueness
1,2-Bis(diphenylmethylsilyl)-1,2-diphenylhydrazine is unique due to the presence of diphenylmethylsilyl groups, which impart distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in organic synthesis and material science.
Propriétés
Numéro CAS |
5994-98-9 |
|---|---|
Formule moléculaire |
C38H36N2Si2 |
Poids moléculaire |
576.9 g/mol |
Nom IUPAC |
1,2-bis[methyl(diphenyl)silyl]-1,2-diphenylhydrazine |
InChI |
InChI=1S/C38H36N2Si2/c1-41(35-25-13-5-14-26-35,36-27-15-6-16-28-36)39(33-21-9-3-10-22-33)40(34-23-11-4-12-24-34)42(2,37-29-17-7-18-30-37)38-31-19-8-20-32-38/h3-32H,1-2H3 |
Clé InChI |
FFUNBKGAHBAXNT-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)N(C3=CC=CC=C3)N(C4=CC=CC=C4)[Si](C)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


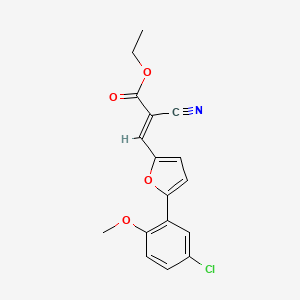
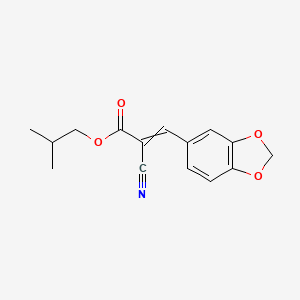


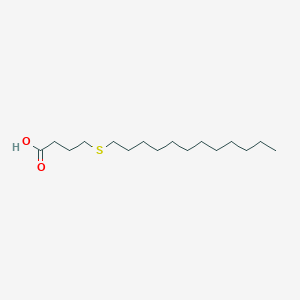
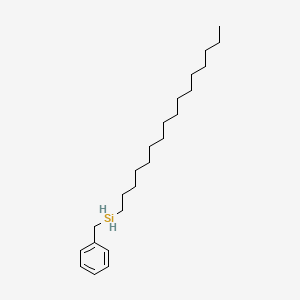
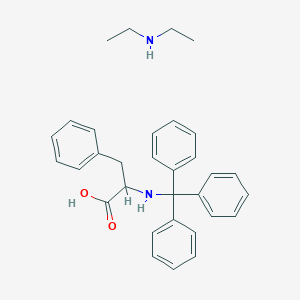
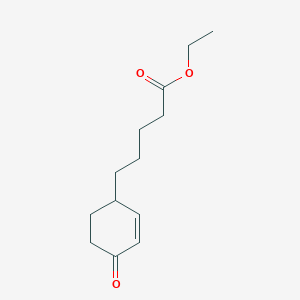

![2-[(2,3-Dichlorophenyl)carbamoyl]benzoic acid](/img/structure/B11949033.png)
